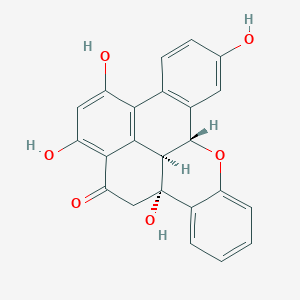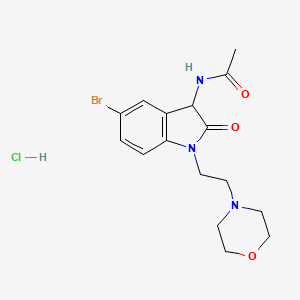
C16H21BrClN3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Bromo-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydron; chloride is a N-acyl-amino acid. It has a role as an anticoronaviral agent.
Applications De Recherche Scientifique
Crystal Structure and Molecular Configuration
- The compound C16H21BrClN3O3 and related structures have been studied for their crystal structures and molecular configurations. For instance, C12H9BrClN3, a closely related compound, has been analyzed for its crystal structure, which is stabilized by various molecular interactions, including hydrogen bonds and halogen-halogen contacts. These interactions contribute significantly to the compound's three-dimensional framework and are key in understanding its chemical properties (Cai, Zhang, & Ma, 2009).
Coordination Chemistry and Catalysis
- The study of compounds like this compound is crucial in coordination chemistry, where they act as ligands in metal chelation reactions. These compounds exhibit various coordination modes and are an important class of biologically active compounds in drug development (Cai, Zhang, & Ma, 2009).
- Such compounds are also significant in catalytic chemistry, particularly in C1 chemistry, which involves the transformation of simple carbon-containing compounds into high-value chemicals and fuels. The design and development of catalysts using these compounds are a subject of ongoing research, highlighting their potential in sustainable energy solutions (Zhang, Yu, & Corma, 2020).
Synthesis and Characterization
- Research into the synthesis and characterization of similar compounds provides insights into their potential applications. For example, sodium 2-arylimino-8-quinolates, which share structural similarities with this compound, demonstrate the diversity in structural cores based on Na–O repeat units, affecting their reactivity and potential applications in polymerization processes (Zhang et al., 2016).
Advanced Material Applications
- The applications of these compounds extend to the field of advanced materials. Their unique molecular structures contribute to the development of new materials with specific properties, such as nanoporous oxides for capturing fission products. This highlights their significance in material science and potential use in nuclear waste management (Kuganathan, Chroneos, & Grimes, 2019).
Propriétés
Formule moléculaire |
C16H21BrClN3O3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
N-[5-bromo-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H20BrN3O3.ClH/c1-11(21)18-15-13-10-12(17)2-3-14(13)20(16(15)22)5-4-19-6-8-23-9-7-19;/h2-3,10,15H,4-9H2,1H3,(H,18,21);1H |
Clé InChI |
UPPVUPVMESYBQL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Br)N(C1=O)CCN3CCOCC3.Cl |
SMILES canonique |
CC(=O)NC1C2=C(C=CC(=C2)Br)N(C1=O)CCN3CCOCC3.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



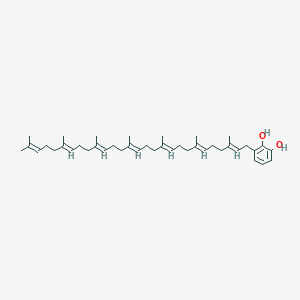
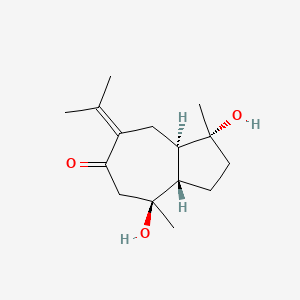
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)
![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
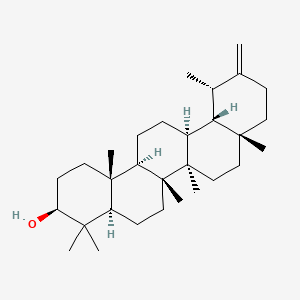
![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)

